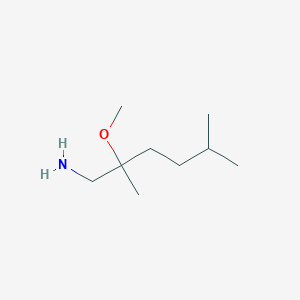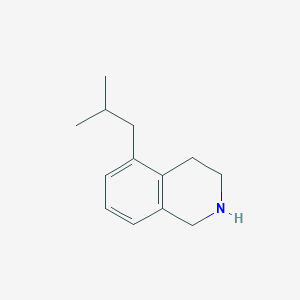![molecular formula C16H11F2NO3 B15243533 6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B15243533.png)
6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a difluorophenyl group and a dioxolo ring fused to a quinoline core
准备方法
The synthesis of 6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated reagent.
Formation of the Dioxolo Ring: The dioxolo ring can be formed through a cyclization reaction involving a diol and a suitable dehydrating agent.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include various quinoline derivatives with modified functional groups.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes and as a probe for studying biological pathways.
Medicine: Research has explored its potential as an antimicrobial agent, particularly against resistant bacterial strains.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include inhibition of DNA gyrase or topoisomerase, leading to disruption of DNA replication and transcription in microbial cells.
相似化合物的比较
6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one can be compared with other quinoline derivatives, such as:
Oxolinic Acid: A quinoline compound with antibacterial properties, particularly active against Enterobacteriaceae.
Actinodaphnine: An organic heteropentacyclic compound with antifungal and antibacterial properties.
4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol: A compound with similar structural features and potential biological activities.
The uniqueness of this compound lies in its specific difluorophenyl and dioxolo substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C16H11F2NO3 |
|---|---|
分子量 |
303.26 g/mol |
IUPAC 名称 |
6-(3,4-difluorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one |
InChI |
InChI=1S/C16H11F2NO3/c17-10-2-1-8(3-11(10)18)12-5-14(20)9-4-15-16(22-7-21-15)6-13(9)19-12/h1-4,6,12,19H,5,7H2 |
InChI 键 |
DUGRZTAMPJKPJY-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC2=CC3=C(C=C2C1=O)OCO3)C4=CC(=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)

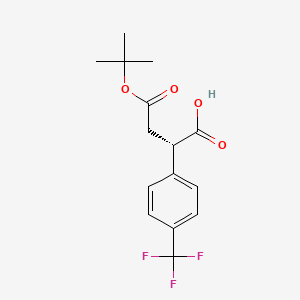
![2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid](/img/structure/B15243468.png)
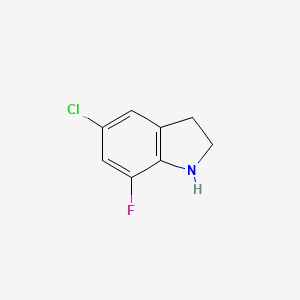
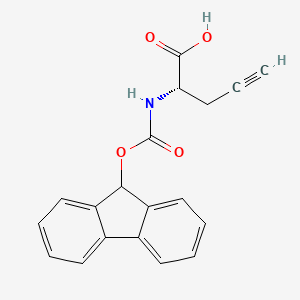
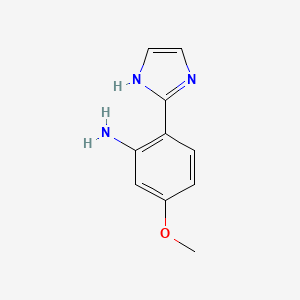
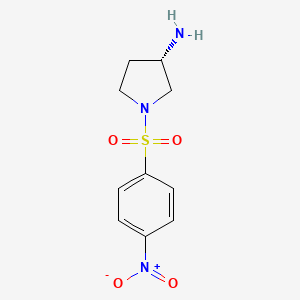
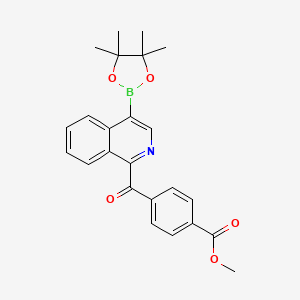

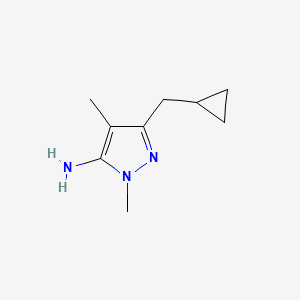
![3-Benzyl 9-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15243524.png)
